(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes an imidazolidine-2,4-dione core, a benzodioxole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 6-ethoxy-1,3-benzodioxole, 2-fluorobenzylamine, and imidazolidine-2,4-dione. The synthetic route may involve:
Condensation Reaction: The initial step often involves the condensation of 6-ethoxy-1,3-benzodioxole with an aldehyde to form a benzodioxole derivative.
Nucleophilic Substitution: The benzodioxole derivative undergoes nucleophilic substitution with 2-fluorobenzylamine to introduce the fluorobenzyl group.
Cyclization: The final step involves cyclization with imidazolidine-2,4-dione under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of various substituted benzodioxole and imidazolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Electronics: Its electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the imidazolidine-2,4-dione core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-chlorobenzyl)imidazolidine-2,4-dione
Uniqueness
- Substituent Effects : The presence of the ethoxy group on the benzodioxole ring and the fluorobenzyl group provides unique electronic and steric properties, distinguishing it from similar compounds.
- Biological Activity : The specific combination of substituents may result in unique biological activities, making it a valuable compound for drug discovery and development.
This detailed article provides a comprehensive overview of (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17FN2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H17FN2O5/c1-2-26-16-9-18-17(27-11-28-18)8-13(16)7-15-19(24)23(20(25)22-15)10-12-5-3-4-6-14(12)21/h3-9H,2,10-11H2,1H3,(H,22,25)/b15-7+ |
InChI Key |
ZPTDCQLSAVTIQC-VIZOYTHASA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F)OCO2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F)OCO2 |
Origin of Product |
United States |
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